molecular formula C7H5Cl2N3 B1283531 1-(Azidomethyl)-3,5-dichlorobenzene CAS No. 133992-55-9

1-(Azidomethyl)-3,5-dichlorobenzene

Cat. No.: B1283531
CAS No.: 133992-55-9
M. Wt: 202.04 g/mol
InChI Key: HHUIEBVSKMFQQI-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3,5-dichlorobenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azidomethyl)-3,5-dichlorobenzene typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3,5-dichlorobenzyl chloride with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or DMSO.

    Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-3,5-dichlorobenzene primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, facilitating cross-linking reactions in polymers and other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azidomethyl)-3,5-dichlorobenzene is unique due to the presence of both azido and dichloro substituents on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

IUPAC Name

1-(azidomethyl)-3,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUIEBVSKMFQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565272
Record name 1-(Azidomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133992-55-9
Record name 1-(Azidomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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